3-Methyl-1-(7-nonyl-9H-fluoren-2-YL)hexan-1-one
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Overview
Description
3-Methyl-1-(7-nonyl-9H-fluoren-2-YL)hexan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(7-nonyl-9H-fluoren-2-YL)hexan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of fluorenyl derivatives followed by the introduction of the hexanone moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(7-nonyl-9H-fluoren-2-YL)hexan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.
Scientific Research Applications
3-Methyl-1-(7-nonyl-9H-fluoren-2-YL)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-1-(7-nonyl-9H-fluoren-2-YL)hexan-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Fluorenol: An alcohol derivative of fluorene, known for its use as an insecticide and algaecide.
(9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate: A fluorenyl derivative used in organic synthesis.
Uniqueness
3-Methyl-1-(7-nonyl-9H-fluoren-2-YL)hexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61314-34-9 |
---|---|
Molecular Formula |
C29H40O |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
3-methyl-1-(7-nonyl-9H-fluoren-2-yl)hexan-1-one |
InChI |
InChI=1S/C29H40O/c1-4-6-7-8-9-10-11-13-23-14-16-27-25(19-23)21-26-20-24(15-17-28(26)27)29(30)18-22(3)12-5-2/h14-17,19-20,22H,4-13,18,21H2,1-3H3 |
InChI Key |
KOUNHQCCJDLSMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CC(C)CCC |
Origin of Product |
United States |
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